molecular formula C11H10O2 B3347972 1(3H)-Isobenzofuranone, 3-(2-propenyl)- CAS No. 148761-98-2

1(3H)-Isobenzofuranone, 3-(2-propenyl)-

Cat. No.: B3347972
CAS No.: 148761-98-2
M. Wt: 174.2 g/mol
InChI Key: PJOHJJXEKVGSSP-UHFFFAOYSA-N
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Description

Significance of Phthalide (B148349) Derivatives in Scientific Inquiry

Phthalide derivatives are a class of compounds that have demonstrated a wide array of biological activities, making them a significant focus of scientific investigation. nih.govresearchgate.netimjst.orgnih.gov These activities include antifungal, antibacterial, antioxidant, anti-inflammatory, and even antitumor properties. nih.govimjst.org The versatility of the phthalide scaffold allows for the synthesis of a diverse library of derivatives, each with potentially unique biological profiles. nih.govresearchgate.netimjst.org This has made them attractive targets for medicinal chemists and pharmacologists in the quest for new therapeutic agents. For instance, some phthalide derivatives have been investigated for their potential as antidepressant agents and for their effects on the central nervous system. nih.gov The exploration of this chemical space continues to yield compounds with interesting and potentially valuable biological effects.

Historical Context of Research on Isobenzofuranone Scaffolds

The isobenzofuran-1(3H)-one scaffold, the fundamental structure of phthalides, has been a subject of chemical research for over a century. nist.gov Initially, research focused on the isolation of naturally occurring phthalides from various plant species and the elucidation of their structures. Over time, the focus shifted towards the development of synthetic methodologies to access these and other novel derivatives. nih.gov Early synthetic methods often involved the oxidation of o-xylene (B151617) derivatives or the reduction of phthalic anhydride. More contemporary approaches have introduced more sophisticated and efficient methods, such as metal-catalyzed reactions, to construct the isobenzofuranone core and introduce a variety of substituents. nih.gov These advancements have been crucial in enabling the systematic exploration of the structure-activity relationships of this class of compounds.

Current Research Landscape and Unexplored Avenues for 1(3H)-Isobenzofuranone, 3-(2-propenyl)-

The current research landscape for 1(3H)-Isobenzofuranone, 3-(2-propenyl)- is primarily focused on its synthesis, with its biological potential remaining largely uncharted territory. Several synthetic strategies have been developed that are applicable to the creation of this specific molecule.

One promising approach involves the palladium-catalyzed decarboxylative allylic alkylation of phthalides. This method utilizes a palladium catalyst to couple an allyl group to the phthalide core, offering a versatile route to 3-allyl substituted derivatives. Another established method is the tin powder mediated cascade condensation reaction between 2-formylbenzoic acid and allyl bromide. This reaction provides a direct and efficient way to introduce the allyl group onto the phthalide skeleton.

While these synthetic methods are established, there is a notable lack of published research detailing the specific biological activities of 1(3H)-Isobenzofuranone, 3-(2-propenyl)-. The broader family of phthalide derivatives has shown a wide range of biological effects, including antiproliferative, and antimicrobial activities. nih.govimjst.org This suggests that 1(3H)-Isobenzofuranone, 3-(2-propenyl)- could possess similar properties, representing a significant and unexplored avenue for future research.

Further investigations are warranted to fully characterize this compound and to screen it for a variety of biological activities. The presence of the allyl group offers a handle for further chemical modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. Such studies could uncover derivatives with enhanced potency or selectivity for specific biological targets, paving the way for the development of new research tools or therapeutic leads.

Compound Information

Compound NameSynonyms
1(3H)-Isobenzofuranone, 3-(2-propenyl)-3-Allylphthalide, 3-(Prop-2-en-1-yl)isobenzofuran-1(3H)-one
Phthalide1(3H)-Isobenzofuranone, Isobenzofuran-1(3H)-one
2-Formylbenzoic acido-Formylbenzoic acid
Allyl bromide3-Bromoprop-1-ene
Phthalic anhydrideIsobenzofuran-1,3-dione
o-Xylene1,2-Dimethylbenzene

Physicochemical Properties of 1(3H)-Isobenzofuranone

PropertyValue
Molecular FormulaC11H10O2
Molecular Weight174.19 g/mol
CAS Number17369-59-4
AppearanceLikely a solid or oil at room temperature
SolubilityExpected to be soluble in organic solvents

Spectroscopic Data of a Related Compound: 3-Propylideneisobenzofuran-1(3H)-one

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h2-4,6-7,10H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOHJJXEKVGSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1C2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472092
Record name 1(3H)-Isobenzofuranone, 3-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148761-98-2
Record name 1(3H)-Isobenzofuranone, 3-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Chemical Synthesis and Derivatization of 1 3h Isobenzofuranone, 3 2 Propenyl

Established Synthetic Pathways for Isobenzofuranone Derivatives

The construction of the isobenzofuranone (or phthalide) ring system has been approached through various synthetic strategies. These can be broadly classified into convergent and divergent approaches, each offering distinct advantages in accessing molecular diversity.

Convergent Synthesis Approaches

Convergent synthesis involves the independent synthesis of two or more fragments of a target molecule, which are then combined in the final stages of the synthesis. While many traditional routes to isobenzofuranones are non-convergent, modern strategies have been developed to improve efficiency. researchgate.net

A notable convergent route utilizes a metal-halogen exchange (MHE) strategy. researchgate.net In this approach, an easily accessible 2-iodobenzoate (B1229623) derivative undergoes an MHE reaction, followed by trapping the resulting organometallic intermediate with an electrophile, such as an aldehyde or ketone. Subsequent intramolecular lactonization yields the 3-substituted isobenzofuranone. The use of bimetallic organomagnesium reagents has been highlighted as particularly effective in promoting the MHE with high chemoselectivity. researchgate.net This method allows for the late-stage introduction of the C-3 substituent, which is a hallmark of convergent design.

Table 1: Example of a Convergent Synthesis Step

Reactant 1 Reactant 2 Reagent Key Step Product Type Ref

Divergent Synthesis Methodologies

Divergent synthesis enables the creation of a library of structurally related compounds from a common intermediate. This approach is highly valuable for medicinal chemistry and structure-activity relationship studies.

One powerful divergent strategy involves the reaction of 2-alkenyl benzoic acids with meta-chloroperoxybenzoic acid (mCPBA) in the presence of catalytic aryl iodine. This organocatalytic oxidative cascade reaction can be directed to selectively produce either isobenzofuranones or isocoumarins, depending on the reaction conditions and substrate structure. researchgate.net Another metal-free divergent approach utilizes the reaction of o-alkenyl benzoic acids with diphenyl disulfides or diselenides to afford chalcogenated isobenzofuranones or isochroman-1-ones through regioselective intramolecular oxychalcogenation. imjst.org These methods demonstrate how a single starting material can be a precursor to multiple heterocyclic scaffolds.

Novel Methodologies in the Synthesis of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- and Related Compounds

Recent advances in synthetic chemistry have provided new tools for the construction of isobenzofuranones, including the specific target 1(3H)-Isobenzofuranone, 3-(2-propenyl)-. These methods often offer improved efficiency, selectivity, and milder reaction conditions.

Organocatalytic Transformations

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in synthesis. For isobenzofuranone synthesis, a notable example is the DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)-catalyzed condensation of phthalaldehydic acids with 1,3-diketones, which provides a general method for accessing 3-substituted phthalides. researchgate.net Furthermore, aryl iodine-catalyzed oxidative cyclization of 2-alkenyl benzoic acids represents another key organocatalytic transformation in this field. researchgate.net

Metal-Catalyzed Coupling Reactions (e.g., Rh(III)-catalyzed oxidative coupling)

Transition metal catalysis has revolutionized the synthesis of complex molecules. A highly efficient method for constructing the 3-allylisobenzofuranone skeleton involves a tin powder-mediated cascade condensation reaction. This process combines 2-formylbenzoic acids with allyl bromides, where tin promotes an allylation and subsequent cyclization to form the desired product under mild conditions. researchgate.netglobethesis.com This method is particularly relevant as it directly installs the 2-propenyl (allyl) group at the C-3 position. researchgate.netglobethesis.com

Rhodium(III)-catalyzed oxidative coupling reactions have also been developed for the synthesis of related heterocyclic systems like isocoumarins. mdpi.com These reactions typically involve the C-H activation of benzoic acids followed by coupling with unsaturated partners such as olefins or alkynes. mdpi.comrsc.org While direct Rh(III)-catalyzed synthesis of 3-allylisobenzofuranone is less common, the principles of C-H activation and coupling are central to modern synthetic design. Other metal-catalyzed approaches include silver-catalyzed reactions of 2-iodobenzoic acids with terminal alkynes to form (Z)-3-benzylideneisobenzofuran-1(3H)-ones. nih.gov

Table 2: Selected Metal-Catalyzed Syntheses of Isobenzofuranone Derivatives

Catalyst/Promoter Reactants Product Key Features Ref
Tin (Sn) powder 2-Formylbenzoic acid, Allyl bromide 1(3H)-Isobenzofuranone, 3-(2-propenyl)- Mild conditions, Direct allylation researchgate.netglobethesis.com
Rhodium(III) complexes Benzoic acid, Vinyl acetate (B1210297) 3-Substituted Isocoumarin C-H activation, High selectivity mdpi.com

Green Chemistry Principles and Environmentally Benign Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. globethesis.comresearchgate.net These principles are increasingly being applied to the synthesis of isobenzofuranones.

Key green chemistry principles relevant to these syntheses include:

Catalysis: The use of catalytic reagents (like organocatalysts or transition metals) is superior to stoichiometric reagents because they are used in small amounts and can be recycled, minimizing waste. nih.gov The tin-powder promoted and Rh(III)-catalyzed reactions are prime examples. researchgate.netmdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Cascade reactions, which form multiple bonds in a single operation, often exhibit high atom economy.

Safer Solvents and Auxiliaries: Efforts are made to reduce the use of hazardous solvents. globethesis.com Some modern syntheses are performed under solvent-free conditions or in environmentally benign solvents like water.

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they generate additional waste. nih.gov One-pot syntheses that proceed directly from simple starting materials to complex products are advantageous in this regard.

The tin powder-promoted synthesis of 3-allylisobenzofuranone is an example of a greener approach, as it avoids the use of pre-formed, toxic organotin reagents by generating the active allyl-tin species in situ. globethesis.com

Structural Modifications and Analog Design Strategies for the 1(3H)-Isobenzofuranone Skeleton

The 1(3H)-isobenzofuranone, or phthalide (B148349), skeleton is a privileged scaffold found in numerous natural products and biologically active compounds. researchgate.net Consequently, the development of synthetic strategies to create structural analogs is a significant area of research in medicinal and organic chemistry. researchgate.netresearchgate.net Modifications to the core structure, particularly at the 3-position, on the aromatic ring, and in the stereochemical configuration, are key strategies for developing novel derivatives with tailored properties. These modifications are pursued to explore structure-activity relationships and to optimize the characteristics of the lead compound.

General approaches to analog design often involve the reaction of precursors like o-phthaldehyde or 2-formylbenzoic acids with various organometallic reagents or nucleophiles to introduce diversity at the 3-position. researchgate.netresearchgate.net The inherent reactivity of the phthalide system allows for a range of chemical transformations, making it a versatile template for creating libraries of related compounds.

Strategies for Alkyl Chain Variation

Varying the alkyl substituent at the 3-position of the 1(3H)-isobenzofuranone ring is a primary strategy for analog design. In the case of 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, the 2-propenyl (allyl) group can be replaced with a wide variety of other alkyl or alkenyl chains. This is typically achieved by modifying the synthetic route to incorporate different substituents.

One common synthetic pathway involves the reaction of a suitable precursor, such as 2-formylbenzoic acid, with an organometallic reagent. For instance, a tin-powder-mediated cascade condensation reaction can be employed to react 2-formylbenzoic acids with various allyl bromides, providing a direct method to introduce different allylic groups onto the phthalide skeleton. researchgate.netglobethesis.com This method is advantageous due to its operational simplicity and tolerance for a range of functional groups. researchgate.net

Strategies for varying the alkyl chain include:

Use of different organometallic reagents: By substituting the allyl-based Grignard or organotin reagent with other alkyl, alkenyl, or alkynyl metallic reagents, a diverse array of side chains can be installed at the 3-position.

Modification of the starting materials: Employing different α-bromoketones or substituted allyl bromides in condensation reactions allows for the direct incorporation of varied and more complex side chains. researchgate.net

Catalytic methods: The development of catalytic methods provides an efficient and selective means to construct phthalide derivatives. researchgate.net

Below is a table illustrating potential variations of the side chain at the C-3 position, based on established synthetic principles.

Original Substituent Potential Modified Substituent Synthetic Precursor Example Relevant Synthetic Strategy
2-Propenyl (Allyl)MethylMethylmagnesium bromideGrignard reaction with 2-formylbenzoic acid
2-Propenyl (Allyl)PropargylPropargyl bromideNucleophilic addition/cyclization
2-Propenyl (Allyl)ButylButylmagnesium bromideGrignard reaction with 2-formylbenzoic acid
2-Propenyl (Allyl)BenzylBenzyl bromideBarbier-type reaction
2-Propenyl (Allyl)2-MethylpropylideneIsovaleraldehydeKnoevenagel-type condensation

This table presents hypothetical examples based on standard organic synthesis methodologies.

Aromatic Ring Substitutions

Introducing substituents onto the aromatic (benzene) portion of the 1(3H)-isobenzofuranone skeleton is another critical strategy for analog design. These substitutions can significantly alter the electronic properties, solubility, and intermolecular interactions of the molecule. The position and nature of the substituent (electron-donating or electron-withdrawing) can be fine-tuned to achieve desired characteristics.

The most direct method for achieving aromatic ring substitution is to begin the synthesis with an already substituted precursor. For example, substituted 2-formylbenzoic acids or substituted o-alkylbenzoic acids can be used in cyclization reactions to generate the corresponding substituted phthalides. researchgate.netnih.gov This approach allows for precise control over the location and type of substituent on the aromatic ring.

Common substitution patterns and the functional groups that can be introduced are summarized below.

Substituent Type Example Functional Groups Potential Starting Material
Electron-DonatingMethoxy (-OCH3), Methyl (-CH3)4-Methoxy-2-formylbenzoic acid
Electron-WithdrawingNitro (-NO2), Chloro (-Cl), Bromo (-Br)4-Nitro-2-formylbenzoic acid
HalogensFluoro (-F), Chloro (-Cl), Bromo (-Br)5-Bromo-2-formylbenzoic acid

These substitutions are governed by the principles of electrophilic aromatic substitution on the benzene (B151609) ring of the starting materials. The choice of substituted precursor dictates the final structure of the phthalide analog.

Stereoselective Synthesis of Enantiomers (e.g., Resolution methods)

The carbon atom at the 3-position of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- is a stereocenter, meaning the molecule exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation or selective synthesis is of paramount importance. The synthesis of a single enantiomer can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture. researchgate.netwikipedia.org

Asymmetric Synthesis: This approach aims to create a single enantiomer directly. Methods include the use of chiral auxiliaries or chiral reagents during the synthesis. researchgate.net For instance, condensing o-phthaldehyde with a chiral amine like (-)-8-benzylaminomenthol can form a chiral intermediate. Subsequent reaction with an organometallic reagent proceeds with high diastereoselectivity, and after hydrolysis and oxidation, yields the enantiopure phthalide. researchgate.net

Chiral Resolution of Racemates: When a synthesis produces a racemic (1:1) mixture of both enantiomers, they must be separated in a process called chiral resolution. libretexts.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or simple crystallization. libretexts.org The most common method involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated. wikipedia.orglibretexts.org

The process for resolution via diastereomeric salt formation typically involves these steps:

Reaction with a Chiral Resolving Agent: The racemic mixture, which is acidic in nature due to the lactone, is reacted with an enantiomerically pure chiral base (a resolving agent). libretexts.org This acid-base reaction forms a pair of diastereomeric salts.

Separation of Diastereomers: The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent. wikipedia.orgonyxipca.com

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong acid to break the salt linkage, regenerating the pure enantiomer of the phthalide and the resolving agent. libretexts.org

Another established method is chiral column chromatography , where the racemic mixture is passed through a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. nih.gov

The selection of an appropriate chiral resolving agent is crucial and often requires screening a variety of candidates. onyxipca.com

Method Description Common Reagents/Techniques
Classical Chemical Resolution Conversion of the racemic mixture into separable diastereomeric salts using a chiral resolving agent. wikipedia.orgChiral amines (e.g., brucine, strychnine, (R)-1-phenylethanamine), Chiral acids (e.g., (+)-tartaric acid, (-)-mandelic acid). libretexts.orgonyxipca.com
Asymmetric Synthesis Direct synthesis of a single enantiomer using chiral starting materials, reagents, or catalysts. researchgate.netChiral auxiliaries (e.g., (-)-8-benzylaminomenthol), chiral catalysts. researchgate.net
Chiral Chromatography Separation of enantiomers based on their differential interaction with a chiral stationary phase (CSP). nih.govColumns packed with chiral selectors like macrocyclic antibiotics (e.g., Vancomycin-based phases). nih.gov

Natural Occurrence and Biosynthetic Elucidation of 1 3h Isobenzofuranone, 3 2 Propenyl

Identification in Natural Sources (e.g., Apium graveolens, celery)

Phthalides are key aromatic compounds found in several plant families, most notably the Apiaceae family, which includes celery, lovage, and angelica. mdpi.comsysrevpharm.org These compounds are major contributors to the characteristic flavor and aroma of celery. mdpi.com While 3-n-butylphthalide and sedanenolide are among the most studied phthalides in celery, the presence of various other derivatives, including potentially 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, has been noted in the essential oils of the plant. mdpi.commdpi.com

Apium graveolens L., commonly known as celery, is a biennial plant belonging to the Apiaceae family. sysrevpharm.orgwikipedia.org Originating from the Mediterranean regions and the Middle East, it traditionally grew in wild, marshy areas. sysrevpharm.orgwikipedia.org Today, celery is cultivated worldwide for its edible stalks, leaves, and seeds. sysrevpharm.org The plant is recognized for its strong, distinct aroma, which is largely attributed to the presence of volatile compounds, including a significant concentration of phthalides. mdpi.com Different cultivars and growing conditions have been shown to influence the specific composition of these volatile compounds. mdpi.com

Table 1: Botanical Classification of Celery (Apium graveolens)

TaxonClassification
KingdomPlantae
CladeTracheophytes
CladeAngiosperms
CladeEudicots
OrderApiales
FamilyApiaceae
GenusApium
SpeciesA. graveolens

This table provides the scientific classification for Apium graveolens.

The extraction and isolation of phthalides from plant sources like celery are crucial for their identification and characterization. Common techniques focus on separating these volatile and semi-volatile compounds from the complex plant matrix.

Hydrodistillation: This is a traditional and widely used method for extracting essential oils from plant material, including celery seeds, leaves, and stalks. The process involves boiling the plant material in water and collecting the volatile compounds that co-distill with the steam. The resulting essential oil is rich in phthalides. researchgate.net

Solvent Extraction: Organic solvents such as hexane (B92381) or ethanol (B145695) can be used to create a crude extract from the plant material. This method is effective for isolating a broad range of phytochemicals. researchgate.net

Chromatography: Following initial extraction, various chromatographic techniques are employed for the purification and isolation of specific compounds. Column chromatography using silica (B1680970) gel is a common method for separating different phthalide (B148349) derivatives from the crude extract. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile compounds like phthalides, GC-MS is the standard analytical technique. It separates the individual components of the essential oil or extract, which are then identified based on their unique mass spectra and retention times. researchgate.net

Table 2: Common Techniques for Phthalide Analysis

TechniquePurposeReference
HydrodistillationExtraction of essential oils from plant tissue. researchgate.net
Solvent ExtractionCreation of a crude plant extract for analysis. researchgate.net
Column ChromatographySeparation and purification of individual compounds from an extract. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of volatile compounds. researchgate.net

This interactive table summarizes the primary methods used in the extraction and analysis of phthalides from botanical sources.

Proposed Biosynthetic Routes to Phthalide Derivatives

The biosynthesis of phthalides is a complex process that is not yet fully elucidated. However, studies on related compounds in the Apiaceae family and other organisms suggest a general pathway involving primary and specialized metabolic routes. frontiersin.org

The fundamental structure of phthalides is believed to be derived from the polyketide pathway. frontiersin.org This pathway involves the sequential condensation of acetate (B1210297) units (derived from acetyl-CoA) to form a polyketide chain, which then undergoes cyclization and subsequent modifications to form the characteristic isobenzofuranone ring system. Feeding experiments in related species have helped identify the biogenetic origins of alkylphthalides, confirming their polyketide precursors. frontiersin.org The specific precursors and intermediates for 1(3H)-Isobenzofuranone, 3-(2-propenyl)- have not been explicitly identified, but they are presumed to follow this general route, with the allyl side chain being incorporated through a specific enzymatic step.

While the complete enzymatic cascade for phthalide biosynthesis remains under investigation, several key enzyme families are thought to be involved. frontiersin.org Research into the biosynthesis of phthalides in Angelica sinensis, another member of the Apiaceae family, has identified potential enzymes that regulate the accumulation and transformation of these compounds. These include oxidases, isomerases, and hydroxylases, which could be responsible for modifying the core phthalide structure and creating the diversity of derivatives found in nature. frontiersin.org It is speculated that enzymes such as polyphenol oxidases and others involved in hydroxylation and isomerization play a role in the final steps of phthalide synthesis. frontiersin.org The specific enzyme responsible for attaching the 2-propenyl (allyl) group to the phthalide backbone has not yet been characterized.

The genetic foundation for the biosynthesis of phthalides is an active area of research. Transcriptome analysis in celery and related species has begun to identify candidate genes involved in the metabolism of these and other secondary metabolites. frontiersin.org Studies combining metabolite profiling with transcriptome analysis have successfully identified genes encoding for enzymes potentially involved in the phthalide biosynthetic pathway in Angelica sinensis. frontiersin.org These analyses point to a complex regulatory network. However, the specific genes that code for the enzymes directly involved in the synthesis of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- have not been isolated or functionally characterized. Further research is needed to understand the genetic regulation of the polyketide pathway and the subsequent tailoring steps that lead to this specific phthalide derivative.

Preclinical Pharmacological and Mechanistic Investigations of 1 3h Isobenzofuranone, 3 2 Propenyl

Cellular and Molecular Target Identification and Interaction Analysis

Understanding how a compound interacts with biological molecules is fundamental to elucidating its mechanism of action. Research on 1(3H)-Isobenzofuranone, 3-(2-propenyl)- and its analogues has focused on identifying specific protein targets and analyzing the nature of these interactions.

Currently, specific receptor binding studies for 1(3H)-Isobenzofuranone, 3-(2-propenyl)- are not extensively detailed in publicly available literature. Research has more broadly focused on enzyme inhibition and interactions with other protein targets. However, the structurally related compound, L-3-n-Butylphthalide, has been investigated for its neuroprotective effects, which often involve interactions with various receptor systems. For instance, studies on butylphthalide (B1668128) suggest it modulates pathways associated with neuroinflammation and cell survival, implying potential interactions with receptors involved in these processes, though direct, high-affinity binding to a specific receptor subtype has yet to be fully characterized. The exploration of protein-protein interaction (PPI) stabilizers, such as the natural product fusicoccin-A which stabilizes the interaction between 14-3-3 proteins and their client proteins, opens an avenue for investigating whether isobenzofuranone derivatives might act through similar allosteric mechanisms rather than direct receptor binding. tue.nl

The isobenzofuranone scaffold is a recognized pharmacophore for enzyme inhibition. Various derivatives have been profiled for their effects on a range of enzymes.

α-Glucosidase: This enzyme is a key target in managing type 2 diabetes. While direct studies on 3-(2-propenyl)-1(3H)-isobenzofuranone are limited, other benzofuran (B130515) derivatives have demonstrated potent α-glucosidase inhibitory activity. nih.gov For example, a series of hydroxylated 2-phenylbenzofurans were found to be significantly more active than the standard drug, acarbose. nih.gov This suggests the benzofuranone core is a promising scaffold for developing new α-glucosidase inhibitors. nih.govnih.govscience.gov The mechanism often involves competitive inhibition at the enzyme's active site. youtube.com

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme involved in inflammation and pain. mdpi.com Some isobenzofuranone-based compounds have been investigated as potential COX-2 inhibitors. nih.gov For instance, (Z)-3-substituted-isobenzofuran-1(3H)-ones have been noted for their antiplatelet activities, which are primarily achieved through the inhibition of the COX-1 enzyme, leading to a reduction in thromboxane (B8750289) A2 formation. nih.gov The potential for selective COX-2 inhibition remains an area of interest for this class of compounds to develop anti-inflammatory agents with potentially fewer gastrointestinal side effects. nih.govaalto.fimdpi.com

Topoisomerase II: DNA topoisomerase II is a crucial enzyme for DNA replication and a target for anticancer drugs. frontiersin.orgnih.gov Catalytic inhibitors of topoisomerase II, which block the enzyme's function without causing the DNA damage associated with topoisomerase poisons, are sought after as safer therapeutic options. frontiersin.orgnih.gov Studies on altholactone (B132534), a structurally related lactone, and its derivatives have shown they can inhibit topoisomerase IIα and induce apoptosis in cancer cells. nih.gov These findings indicate that the lactone ring structure, central to isobenzofuranones, is a viable starting point for designing topoisomerase II inhibitors.

Table 1: Enzyme Inhibition Profile of Isobenzofuranone Derivatives

Enzyme TargetCompound ClassKey FindingsReference
α-Glucosidase2-PhenylbenzofuransShowed potent mixed-type inhibition, significantly more active than acarbose. nih.gov
COX-1(Z)-3-Substituted-isobenzofuran-1(3H)-onesInhibited platelet aggregation via COX-1 inhibition. nih.gov
Topoisomerase IIαAltholactone derivativesInhibited enzyme activity, leading to DNA double-strand breaks and apoptosis. nih.gov
TyrosinaseIsobenzofuran-1(3H)-onesInhibited tyrosinase activity in a concentration-dependent manner. nih.gov

Computational docking and molecular dynamics simulations are essential tools for visualizing how ligands interact with their protein targets at an atomic level. nih.govyoutube.comyoutube.com For isobenzofuranone derivatives, these studies have provided insights into their binding modes.

Interaction with Tyrosinase: Docking studies of isobenzofuranone inhibitors with tyrosinase revealed that the ligands interact with the copper atoms in the enzyme's active site, a binding behavior similar to that of the known inhibitor, kojic acid. nih.gov

Interaction with Antioxidant Targets: In silico analysis of antioxidant (Z)-3-benzylideneisobenzofuran-1(3H)-ones showed high binding affinity to the target protein (PDB ID: 3MNG). nih.gov The docking scores for the most active compounds were higher than that of the standard, ascorbic acid, indicating strong hydrophobic interactions that contribute to their stability and activity. nih.gov

Interaction with Topoisomerase II: Computational docking of altholactone derivatives into the ATPase domain of Topoisomerase IIα showed binding affinities comparable to the known Topoisomerase II poison, salvicine. nih.gov The analysis indicated that the aromatic moiety of the compounds embeds within a hydrophobic pocket of the enzyme. nih.gov

These studies highlight that isobenzofuranones can engage in various non-covalent interactions, including hydrophobic interactions and coordination with metal ions, to bind to enzyme active sites or allosteric sites. nih.govnih.govresearchgate.net

Modulation of Signal Transduction Pathways in Preclinical Models

Beyond direct target binding, understanding a compound's effect on cellular signaling networks is crucial. Research on isobenzofuranone analogues has demonstrated their ability to modulate pathways central to inflammation and cell death.

Inflammatory pathways are critical in many diseases, and their modulation is a key therapeutic strategy.

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. The analogue dl-3-n-Butylphthalide (NBP) has been shown to exert neuroprotective effects by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. nih.gov This inhibition was linked to the upregulation of miR-21, which subsequently suppresses the pathway, leading to reduced inflammation and neuronal apoptosis in ischemic stroke models. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38) control a wide array of cellular processes like proliferation, differentiation, and apoptosis. nih.gov Dysregulation of MAPK signaling is common in various diseases. Studies on butylphthalide in an Alzheimer's disease rat model showed that it could inhibit the expression of MAPK mRNA and protein. nih.gov This inhibition was associated with a protective, anti-apoptotic effect on brain tissue. nih.gov The ability of a single compound to trigger specific combinations of MAPK activities (e.g., ERK+JNK) can determine the ultimate cell fate, such as proliferation versus apoptosis. nih.gov

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. mdpi.commdpi.comthermofisher.com Its dysregulation is a hallmark of cancer and neurodegenerative diseases. nih.govnih.gov

Mitochondrial (Intrinsic) Pathway: The intrinsic apoptotic pathway is centered on the mitochondria. In models of cardiac ischemia-reperfusion, L-3-n-Butylphthalide was found to protect cardiomyocytes by modulating this pathway. nih.gov It increased the expression of the anti-apoptotic protein Bcl-2 while inhibiting the activation of caspase-3 and the release of cytochrome C from the mitochondria. nih.gov Similarly, other benzofuran derivatives induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins Bax and Bak, decreasing anti-apoptotic proteins Bcl-2 and Bcl-xL, and promoting the release of cytochrome c, which ultimately activates the caspase cascade (caspase-9 and -3). mdpi.com

Caspase-Dependent Apoptosis: Caspases are the executioners of apoptosis. thermofisher.com The activation of initiator caspases (like caspase-9 in the intrinsic pathway) leads to a cascade that activates executioner caspases (like caspase-3). mdpi.com Studies on benzofuran derivatives in chondrosarcoma cells confirmed that their apoptotic effect is mediated through the activation of caspase-9 and caspase-3, leading to the cleavage of substrates like poly (ADP-ribose) polymerase (PARP) and subsequent cell death. mdpi.com Some photodynamic therapies using phthalocyanine (B1677752) (a related macrocyclic compound) can induce apoptosis through the upregulation of pro-apoptotic genes like BNIP3, which can act in a caspase-independent manner by directly causing mitochondrial membrane permeabilization. mdpi.com

Table 2: Modulation of Signaling Pathways by Isobenzofuranone Analogues

PathwayAnalogueCell/Animal ModelKey Mechanistic FindingsReference
TLR4/NF-κBdl-3-n-ButylphthalideMouse model of cerebral ischemiaUpregulated miR-21, which inhibited the TLR4/NF-κB pathway, reducing inflammation and apoptosis. nih.gov
MAPKdl-3-n-ButylphthalideRat model of Alzheimer's diseaseInhibited the expression of MAPK mRNA and protein, leading to reduced neuronal apoptosis. nih.gov
Mitochondrial ApoptosisL-3-n-ButylphthalideRat cardiomyocytes (ischemia/reperfusion)Increased Bcl-2 expression, inhibited caspase-3 activation and cytochrome C release. nih.gov
Mitochondrial/Caspase-Dependent ApoptosisBenzofuran derivative (BL-038)Human chondrosarcoma cellsIncreased Bax/Bak, decreased Bcl-2/Bcl-xL, released cytochrome c, and activated caspase-9 and -3. mdpi.com

Autophagy Pathway Modulation

Autophagy is a conserved lysosomal degradation process crucial for cellular homeostasis by removing damaged organelles and protein aggregates. nih.gov The pathway can be modulated for therapeutic purposes in various diseases. nih.govnih.gov It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with lysosomes for degradation. nih.govcellsignal.com The conversion of the cytosolic protein LC3-I to the lipidated form LC3-II is a key indicator of autophagy, as LC3-II is recruited to the autophagosome membrane. cellsignal.com

While direct evidence for autophagy modulation by 1(3H)-Isobenzofuranone, 3-(2-propenyl)- is not available in the reviewed literature, studies on structurally similar phthalides suggest this as a potential mechanism of action. For instance, the related compound n-butylidenephthalide has been shown to modulate autophagy, indicating that the phthalide (B148349) scaffold can interact with this cellular pathway.

Effects on Cellular Processes in In Vitro Models (Mechanistic Focus)

The isobenzofuranone core is a privileged scaffold in medicinal chemistry, with various derivatives demonstrating significant effects on fundamental cellular processes in in vitro models.

The cell cycle is a fundamental process that governs cell proliferation, with distinct phases (G0/G1, S, G2, and M) controlled by a complex regulatory network. qmul.ac.ukmdpi.comnih.gov Analysis of the cell cycle distribution is a common method to assess the anti-proliferative effects of chemical compounds. qmul.ac.ukmissouri.edu This is often achieved by staining cellular DNA with fluorescent dyes like propidium (B1200493) iodide or DAPI and analyzing the cell population by flow cytometry. qmul.ac.ukabcam.com

Preclinical studies on C-3 functionalized isobenzofuranones have demonstrated their potential to interfere with cell cycle progression. For example, the derivative 3-(3-methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one (compound 18 in a cited study) was found to trigger apoptosis in NALM6 leukemia cells, a process intrinsically linked to cell cycle checkpoints. mdpi.com This suggests that compounds based on the isobenzofuranone scaffold can induce cell death pathways, although specific cell cycle arrest data for 1(3H)-Isobenzofuranone, 3-(2-propenyl)- is not presently available.

The investigation of antiproliferative activity against cancer cell lines is a primary method for identifying potential therapeutic agents. nih.govnih.gov The isobenzofuranone scaffold has been the basis for the synthesis of numerous compounds with cytotoxic effects. A series of C-3 functionalized isobenzofuran-1(3H)-ones were synthesized and evaluated for their antiproliferative activity against U937 (lymphoma) and K562 (myeloid leukemia) cell lines. nih.gov Several of these derivatives demonstrated significant inhibition of cell viability. cellsignal.comnih.gov For instance, certain acetylated phenolic derivatives showed potent activity, with some having IC₅₀ values in the low micromolar range against the K562 cell line. nih.gov

Another study synthesized nineteen 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones and screened them against HL-60, K562, and NALM6 leukemia cell lines. mdpi.com Twelve of these compounds displayed IC₅₀ values at or below 20 μmol·L⁻¹ against at least one cell line, with the most active compound showing an IC₅₀ of 5.24 μmol·L⁻¹ against NALM6 cells. mdpi.com These findings highlight the potential of the C-3 position for chemical modification to develop potent antiproliferative agents. mdpi.comnih.gov

Table 1: Inhibitory Effects of Selected C-3 Functionalized Isobenzofuranones on Cancer Cell Viability

\Note: The exact structures for compounds 16 and 18 from the study are complex phenolic derivatives of isobenzofuranone, not 3-allylphthalide.*

Differentiation therapy, which coaxes cancer cells to mature and stop dividing, is another important therapeutic strategy, particularly in leukemia. mdpi.com While some agents like all-trans retinoic acid (ATRA) have shown success in this area, the potential for phthalide derivatives to induce differentiation has not been extensively explored in the reviewed literature.

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them through antioxidant defense systems. mdpi.comnih.gov This stress can damage cellular components like DNA, proteins, and lipids. nih.gov Antioxidant compounds can mitigate this damage by scavenging free radicals. researchgate.netrsc.org

The phthalide class of compounds has been investigated for antioxidant properties. nih.gov A study on a series of synthesized 3-arylphthalide derivatives found that compound 5a (3-(2,4-dihydroxyphenyl)phthalide) exhibited superior antioxidant activity compared to the standard Trolox in an ABTS assay. nih.gov This activity is often linked to the ability of phenolic hydroxyl groups to donate a hydrogen atom, stabilizing the resulting radical through electron delocalization. researchgate.net While 1(3H)-Isobenzofuranone, 3-(2-propenyl)- lacks a phenolic hydroxyl group, the lactone and aromatic ring system may still contribute to some level of antioxidant activity, though this has not been explicitly demonstrated in the provided sources.

Structure-Activity Relationship (SAR) Studies in Preclinical Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying which structural features are essential for biological activity. qmul.ac.ukmdpi.com For the phthalide and isobenzofuranone class, SAR studies have provided valuable insights into the requirements for various pharmacological effects.

The substituent at the C-3 position of the isobenzofuranone ring is a critical determinant of biological activity. nih.gov Studies on a range of derivatives have shown that modifications at this position significantly influence their cytotoxic and other pharmacological effects. nih.gov For example, in the context of developmental toxicity for the broader class of phthalates, the length and branching of the side chains are key determinants of potency. nih.gov

In a study of phthalide derivatives as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, the nature of the C-3 side chain was found to be significant. The presence of a double side chain at the C-3 position resulted in lower binding and activation properties compared to compounds with a single chain. This suggests that steric bulk at this position can be detrimental to interaction with certain biological targets. Furthermore, the presence of a hydroxyl group on the benzene (B151609) ring was shown to have a positive effect on bioactivity. For thalidomide (B1683933) and its congeners, both the phthalimide (B116566) and glutarimide (B196013) rings were found to be essential for their biological effects, highlighting the strict structural requirements for activity. The 3-allyl group in 1(3H)-Isobenzofuranone, 3-(2-propenyl)- represents a single, unbranched, and unsaturated side chain, and its specific contribution to molecular interactions would need to be determined through direct experimental testing and comparison with other C-3 substituted analogs.

Design and Synthesis of SAR Probes

The exploration of the structure-activity relationships (SAR) for the isobenzofuranone scaffold is crucial for developing novel therapeutic agents. The design and synthesis of SAR probes for 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, also known as 3-allylphthalide, focus on systematic structural modifications to elucidate the chemical features essential for biological activity. Research into related isobenzofuranone derivatives provides a framework for designing these probes.

A primary strategy involves the functionalization of the C-3 position of the isobenzofuranone core, where the 2-propenyl (allyl) group is located. researchgate.net Synthetic routes are designed to introduce a variety of substituents at this position to probe the effects on potency and selectivity. One efficient method for introducing the allyl group is through a tin powder-mediated cascade condensation reaction of 2-formylbenzoic acids with allyl bromides, which proceeds under mild conditions. researchgate.net

SAR studies on related ketone-isobenzofuranone hybrids have demonstrated that the nature and position of substituents on the aromatic ring are critical for activity. nih.gov For instance, derivatives with electron-withdrawing groups (e.g., F, Cl, Br) showed promising activity in certain assays, whereas strong electron-donating groups (e.g., OH, OMe) resulted in low activity. nih.gov This suggests that probes for 1(3H)-Isobenzofuranone, 3-(2-propenyl)- should include variations on the benzene ring to explore electronic and steric effects.

The synthesis of these probes often involves multi-step reaction sequences, including condensation, aromatization, and acetylation reactions, allowing for the creation of a library of C-3 functionalized analogs. researchgate.net The identity and purity of these synthesized compounds are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. researchgate.net By evaluating the biological activity of these systematically modified compounds, researchers can build a comprehensive SAR model to guide the design of more potent and specific derivatives.

Preclinical Pharmacokinetic and Metabolic Fate of Isobenzofuranone, 3-(2-propenyl)-

Understanding the preclinical pharmacokinetic and metabolic profile of a compound is a critical step in drug development. This involves characterizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties to predict its behavior in living systems.

Absorption, Distribution, Metabolism, Excretion (ADME) in In Vitro and Animal Models

Preclinical ADME studies for a compound like 1(3H)-Isobenzofuranone, 3-(2-propenyl)- are conducted using a combination of in vitro and in vivo models to predict its pharmacokinetic properties in humans. nih.gov

In vitro studies often utilize liver preparations, such as liver slices or microsomes, from various species including mice, rats, monkeys, and humans. nih.gov These systems help to assess the primary metabolic pathways and potential species differences in metabolism. nih.gov For example, incubating the compound with liver slices allows for the identification of major metabolic routes like glucuronidation. nih.gov

In vivo studies are typically performed in animal models, most commonly rats, to investigate the complete ADME profile. nih.gov After administration of the compound, biological samples such as plasma, urine, bile, and feces are collected over time. nih.gov Analysis of these samples by methods like high-performance liquid chromatography-radiochromatography helps to quantify the parent compound and its metabolites, providing insights into the rates of absorption, the extent of distribution into tissues, the pathways of metabolism, and the routes of excretion. nih.gov This comprehensive characterization is essential for understanding the compound's disposition in the body. nih.gov

Table 1: Typical Parameters Evaluated in Preclinical ADME Studies

Parameter Description In Vitro/In Vivo Model
Absorption The process by which the compound enters the bloodstream. In vivo: Oral or intravenous administration in animal models.
Distribution The reversible transfer of a compound from the bloodstream to various tissues of the body. In vivo: Analysis of compound concentration in plasma and tissues.
Metabolism The chemical modification of a compound by enzymes, primarily in the liver. In vitro: Liver slices, microsomes. In vivo: Analysis of metabolites in plasma, urine, and bile.
Excretion The removal of the compound and its metabolites from the body. In vivo: Collection and analysis of urine, feces, and bile.

Cytochrome P450 Metabolism Investigations

The cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, plays a central role in the metabolism of most drugs and other foreign compounds (xenobiotics). wikipedia.org Investigating the interaction of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- with CYP enzymes is essential to identify which specific isoforms are responsible for its biotransformation and to anticipate potential drug-drug interactions. nih.gov

The investigation typically begins with in vitro screening using a panel of recombinant human CYP enzymes. The compound is incubated with individual enzymes (e.g., CYP3A4, CYP2D6, CYP1A2) to determine which ones catalyze its metabolism. nih.gov CYP3A4 is particularly significant as it is the most abundant P450 in the human liver and is responsible for the metabolism of a vast number of drugs. wikipedia.orgnih.gov

Further studies involve using chemical inhibitors that are specific to certain CYP isoforms. nih.gov For example, ketoconazole (B1673606) is a potent inhibitor of CYP3A4. nih.govnih.gov If the metabolism of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- is significantly reduced in the presence of ketoconazole, it provides strong evidence for the involvement of CYP3A4. mdpi.com These reaction phenotyping studies are crucial for predicting how the compound might interact with other co-administered drugs that are also metabolized by or inhibit the same enzymes. nih.gov Potential metabolic reactions catalyzed by CYP enzymes on the 1(3H)-Isobenzofuranone, 3-(2-propenyl)- structure include hydroxylation of the aromatic ring and oxidation or epoxidation of the allyl side chain. wikipedia.org

Table 2: Common Cytochrome P450 Isoforms and Their Specific Inhibitors

CYP Isoform Specific Inhibitor
CYP1A2 Furafylline, α-Naphthoflavone
CYP2C9 Sulfaphenazole
CYP2C19 Ticlopidine
CYP2D6 Quinidine
CYP3A4 Ketoconazole, Itraconazole

Metabolite Identification and Characterization in Preclinical Samples

Identifying and characterizing the metabolites of a drug candidate is a fundamental aspect of preclinical development, as metabolites can contribute to the compound's efficacy, toxicity, or drug-drug interactions. nih.gov The process involves analyzing biological samples from in vivo animal studies and in vitro metabolism assays to determine the chemical structures of the metabolic products. researchgate.net

For 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, the expected metabolic transformations fall into Phase I and Phase II reactions. researchgate.net

Phase I Reactions: These are functionalization reactions that introduce or expose a polar group. For this compound, likely Phase I pathways include:

Oxidation of the 2-propenyl (allyl) side chain to form an epoxide, a diol, or a carboxylic acid.

Hydroxylation of the aromatic benzene ring.

Hydrolysis of the lactone (ester) ring to open it into a carboxylic acid.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite. A common Phase II pathway is glucuronidation, where glucuronic acid is attached to hydroxyl or carboxyl groups. nih.gov The acyl glucuronide of the parent compound, if the lactone ring opens, could be a potential metabolite. nih.gov

The primary analytical technique used for metabolite identification is liquid chromatography combined with high-resolution mass spectrometry (LC-HRMS). researchgate.net This powerful tool allows for the separation of metabolites from the parent compound and provides accurate mass measurements, which are used to deduce the elemental composition and propose chemical structures for the metabolites. nih.govresearchgate.net

Table 3: Potential Metabolites of 1(3H)-Isobenzofuranone, 3-(2-propenyl)-

Metabolic Pathway Potential Metabolite Structure Phase of Metabolism
Allyl Chain Oxidation Epoxide or Diol on the propenyl group Phase I
Aromatic Hydroxylation Hydroxyl group added to the benzene ring Phase I
Lactone Hydrolysis Ring-opened carboxylic acid Phase I
Glucuronidation Glucuronide conjugate of a hydroxylated metabolite or the ring-opened carboxylic acid Phase II

Advanced Analytical and Spectroscopic Characterization of 1 3h Isobenzofuranone, 3 2 Propenyl in Complex Matrices

Chromatographic Method Development for Complex Sample Analysis

The separation and detection of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- from complex mixtures, such as natural product extracts or synthetic reaction media, rely heavily on chromatographic techniques. The choice of method is dictated by the sample matrix, the concentration of the analyte, and the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of moderately polar compounds like 1(3H)-Isobenzofuranone, 3-(2-propenyl)-. Method development for this analyte typically involves a reverse-phase approach.

A standard HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is essential for efficiently eluting the target compound while separating it from other matrix components with varying polarities. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to the chromophore of the isobenzofuranone ring system.

Table 1: Illustrative HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection DAD at 225 nm and 275 nm
Column Temperature 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, being amenable to volatilization, is well-suited for GC-MS analysis. This technique is frequently employed for the identification of this compound in essential oils and other plant extracts.

In a typical GC-MS analysis, the compound is separated on a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. The separated components are then introduced into the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. The molecular ion peak (M+) for 1(3H)-Isobenzofuranone, 3-(2-propenyl)- would be expected at an m/z of 174, corresponding to its molecular weight.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

For high-throughput analysis and enhanced sensitivity, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is the method of choice. UHPLC systems use columns with smaller particle sizes (<2 µm), allowing for faster separations and higher resolution compared to traditional HPLC.

When coupled with a tandem mass spectrometer (MS/MS), this technique offers exceptional selectivity and sensitivity for quantifying 1(3H)-Isobenzofuranone, 3-(2-propenyl)- in highly complex matrices. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]+ at m/z 175) is selected and fragmented to produce characteristic product ions. The monitoring of these specific transitions significantly reduces background noise and improves the limit of detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1(3H)-Isobenzofuranone, 3-(2-propenyl)-. Both 1D and 2D NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Based on its structure, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the methine proton at the 3-position, and the protons of the allyl group. Similarly, the ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon, the aromatic carbons, the chiral center at C3, and the carbons of the allyl substituent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~170
Aromatic CH7.2-7.8120-135
C3-H~5.5~78
Allyl CH₂~2.6~40
Allyl CH~5.8~132
Allyl =CH₂~5.2~118

2D-NMR Techniques (COSY, HSQC, HMBC)

To confirm the structural assignment and resolve any ambiguities, a suite of 2D-NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule. For 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, COSY would show correlations between the C3-H proton and the adjacent protons of the allyl group's methylene (B1212753) (-CH₂-), as well as couplings within the allyl group itself (between the -CH₂- and =CH- protons, and between the =CH- and =CH₂ protons).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the C3-H proton would show a cross-peak with the C3 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is used to identify longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is invaluable for piecing together the molecular structure. For example, the C3-H proton would show a correlation to the carbonyl carbon and the carbons of the aromatic ring, confirming the attachment of the lactone ring to the allyl group at the C3 position.

Solid-State NMR Applications

While less common for a molecule of this type compared to solution-state NMR, solid-state NMR (ssNMR) could provide valuable information, particularly if the compound can be obtained in a crystalline or polymorphic form. ssNMR can be used to study the conformation and packing of the molecules in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. This could reveal subtle differences in the chemical environment of the atoms in different crystalline forms, which is not observable in solution where molecules are tumbling rapidly.

Mass Spectrometry for Metabolomics and Proteomics Research

Mass spectrometry (MS) serves as a cornerstone analytical technique in both metabolomics and proteomics, enabling the large-scale identification and quantification of small molecules and proteins within complex biological samples. nih.govacs.org In the context of analyzing 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, also known as 3-allylisobenzofuranone, MS-based 'omics' approaches are indispensable for elucidating its metabolic fate, distribution, and potential interactions with endogenous proteins. The application of liquid chromatography coupled with mass spectrometry (LC-MS) is particularly relevant for the analysis of phthalides in complex mixtures, such as herbal extracts. nih.gov

In metabolomics, untargeted LC-MS workflows can be employed to screen for the presence of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- and its potential metabolites in biological fluids or tissue extracts. By comparing the metabolic profiles of samples exposed to the compound with control samples, researchers can identify new metabolic products based on their mass-to-charge ratio (m/z) and retention time. nih.gov Targeted approaches can then be developed for precise quantification of the parent compound and its key metabolites.

In proteomics, mass spectrometry can help identify protein targets that may be covalently or non-covalently modified by 1(3H)-Isobenzofuranone, 3-(2-propenyl)- or its derivatives. nih.gov Techniques like activity-based protein profiling (ABPP) could potentially utilize a chemically modified version of the compound to "fish out" interacting proteins from a complex proteome for subsequent identification by MS. Such studies are critical for understanding the compound's mechanism of action at a molecular level.

A study on the analysis of phthalides from the rhizome of Ligusticum chuanxiong successfully used high-performance liquid chromatography (HPLC) interfaced with atmospheric pressure chemical ionization (APCI)-mass spectrometry to identify six different phthalides unambiguously and confirm ten others. nih.gov This demonstrates the suitability of LC-MS methods for characterizing the isobenzofuranone core structure in intricate biological matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of compounds like 1(3H)-Isobenzofuranone, 3-(2-propenyl)- in complex samples. Unlike nominal mass instruments, HRMS analyzers (e.g., Orbitrap, TOF, FT-ICR) provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). youtube.com This level of accuracy allows for the determination of the elemental composition of a detected ion, significantly increasing confidence in its identification. youtube.com

For 1(3H)-Isobenzofuranone, 3-(2-propenyl)- (C₁₁H₁₀O₂), the theoretical exact mass of its protonated molecule [M+H]⁺ is 175.0754. An HRMS instrument can measure this ion with high precision, allowing it to be distinguished from other ions that might have the same nominal mass but a different elemental formula.

Furthermore, HRMS coupled with tandem MS (MS/MS) provides structural information through characteristic fragmentation patterns. The fragmentation of the isobenzofuranone core often involves specific cleavages. For 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, key fragmentation pathways would likely include the neutral loss of characteristic parts of the molecule. Common fragmentation patterns for carbonyl compounds include alpha-cleavage and McLafferty rearrangements. libretexts.orglibretexts.org Based on the structure and fragmentation patterns of related furanones and phthalides, a proposed fragmentation for this compound is detailed in the table below. nih.govimreblank.ch

Table 1: Proposed HRMS Fragmentation Data for [M+H]⁺ of 1(3H)-Isobenzofuranone, 3-(2-propenyl)-
Proposed Fragment IonProposed Neutral LossTheoretical m/z (C₁₁H₁₁O₂⁺)Description
[C₁₁H₁₀O₂ + H]⁺-175.0754Protonated molecular ion
[C₈H₅O₂]⁺C₃H₆133.0284Loss of the allyl group (propene)
[C₇H₅O]⁺CO, C₃H₆105.0335Loss of carbon monoxide from the [M-C₃H₆+H]⁺ fragment
[C₈H₇O]⁺CO₂119.0491Loss of carbon dioxide (decarboxylation) from the lactone ring

Isotope Labeling Strategies

Isotope labeling is the gold standard for quantitative analysis in mass spectrometry, as it minimizes variability introduced during sample preparation and analysis. nih.govwikipedia.org This strategy involves using a version of the analyte where one or more atoms have been replaced by their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N). acs.orgwikipedia.org For the analysis of 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, a synthesized, isotopically labeled version would serve as an ideal internal standard for quantification in metabolomics studies. youtube.com

When a known amount of the labeled standard is spiked into a biological sample, it co-elutes with the endogenous, unlabeled (light) compound. Because the light and heavy versions have virtually identical chemical properties but different masses, they can be distinguished by the mass spectrometer. nih.gov The ratio of the signal intensity of the endogenous analyte to the labeled standard allows for precise and accurate quantification, correcting for any sample loss or matrix-induced ion suppression. acs.org

For a molecule like 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, several labeling strategies could be envisioned. For example, replacing the ten hydrogen atoms with deuterium (B1214612) (²H) would result in a mass shift of approximately 10 Da. Alternatively, uniform labeling with ¹³C would replace all eleven carbon atoms, leading to an 11 Da mass increase. youtube.com

Table 2: Hypothetical Isotope Labeling Schemes for 1(3H)-Isobenzofuranone, 3-(2-propenyl)-
Labeling SchemeMolecular FormulaMonoisotopic Mass (Da)Mass Shift (Δ Da)
UnlabeledC₁₁H₁₀O₂174.0681-
Allyl-d₅C₁₁H₅D₅O₂179.1000+5.0319
Benzene (B151609) Ring-d₄C₁₁H₆D₄O₂178.0937+4.0255
Uniform ¹³C¹³C₁₁H₁₀O₂185.0016+11.0335

Advanced Spectroscopic Techniques for Interaction Studies (e.g., UV-Vis, Circular Dichroism)

Beyond mass spectrometry, advanced spectroscopic techniques like UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are vital for characterizing the electronic properties of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- and its interactions with biological macromolecules. libretexts.org

UV-Vis Spectroscopy: The isobenzofuranone core contains a benzene ring fused to a lactone, which constitutes a conjugated π-electron system. youtube.com This structure is expected to absorb light in the UV region. Studies on related 3-substituted isobenzofuranone derivatives have shown characteristic absorption maxima (λmax) that are influenced by the nature of the substituent and the solvent. arabjchem.org For 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, the allyl group may have a minor electronic effect, but the primary absorption would be due to the π → π* transitions within the aromatic phthalide (B148349) chromophore. UV-Vis spectroscopy can be used to monitor interactions with macromolecules; a shift in the λmax or a change in molar absorptivity upon addition of a protein or DNA can indicate binding and provide insights into the binding constant. arabjchem.org

Circular Dichroism (CD) Spectroscopy: The 3-position of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- is a stereocenter, meaning the compound exists as a pair of enantiomers ((R) and (S)). These chiral molecules are optically active and will interact differently with left- and right-circularly polarized light. libretexts.org CD spectroscopy measures this differential absorption and is an exceptionally powerful tool for studying chiral molecules like lactones. acs.orgacs.org

The CD spectrum provides information about the absolute configuration of the molecule. Furthermore, CD is highly sensitive to the secondary structure of proteins (e.g., α-helix, β-sheet content). mdpi.com Therefore, it is an excellent technique for interaction studies. By monitoring the CD spectrum of a target protein upon titration with 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, one can observe changes in the protein's conformation, indicating a binding event. A study on benzofuran (B130515) derivatives demonstrated their ability to alter the secondary structure of bovine serum albumin (BSA), confirming that such heterocyclic compounds can bind and induce conformational changes in proteins. mdpi.com This approach allows for the investigation of how the compound might modulate protein function through structural alterations.

Table 3: Applications of Advanced Spectroscopic Techniques
TechniqueInformation GainedApplication to 1(3H)-Isobenzofuranone, 3-(2-propenyl)-
UV-Vis SpectroscopyElectronic transitions (π → π*), conjugationConfirmation of the chromophore structure; monitoring binding interactions with proteins/DNA via spectral shifts.
Circular Dichroism (CD)Stereochemistry, secondary structure of macromoleculesDetermination of absolute configuration of the chiral center; studying induced conformational changes in target proteins upon binding. mdpi.com

Computational and Theoretical Investigations of 1 3h Isobenzofuranone, 3 2 Propenyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These calculations can predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like isobenzofuranone derivatives. In DFT studies, the choice of a functional and a basis set is crucial for obtaining reliable results.

For isobenzofuranone derivatives and similar structures, studies frequently employ hybrid functionals such as B3LYP or functionals like GGA-PBE. nih.govresearchgate.netarabjchem.orgmdpi.com These are typically paired with Pople-style basis sets like 6-31G(d,p) or 6-311G(d,p), or correlation-consistent basis sets like cc-pVQZ, to calculate optimized geometries, vibrational frequencies, and various electronic parameters. researchgate.netarabjchem.orgmdpi.com For instance, DFT calculations have been successfully used to study the structure of 3-substituted phthalide (B148349) derivatives, where the theoretical results for molecular geometries showed good agreement with experimental data from X-ray crystallography. researchgate.net These studies confirm the pseudo-planar geometry of the core isobenzofuranone structure and can detail how substituents affect its electronic properties. nih.gov

Table 1: Examples of DFT Methodologies Used in Studies of Isobenzofuranone Derivatives

Study SubjectFunctionalBasis SetPurpose of Calculation
2-Phenylbenzofuran DerivativesGGA-PBE6-31G(d,p)Calculation of molecular geometry, NLO properties, and reactivity descriptors.
3-((5-methyl-2-thiazolylamino)phthalide)B3LYP6-311G(d,p)Optimization of geometry and calculation of vibrational frequencies. researchgate.net
3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-oneB3LYP6-311G(d,p)Investigation of structural and electronic properties. arabjchem.org
Allyl Mercaptan (related allyl compound)B3LYPcc-pVQZComparative analysis of chemical reactivity. mdpi.com
1,3-Diphenylisobenzofurancam-B3LYP / ωB97X-D6-311+G(2d,p)Calculation of absorption/emission wavelengths and photophysical properties. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. beilstein-journals.orgnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. beilstein-journals.org Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. nih.gov DFT calculations are commonly used to determine the energies of these orbitals. beilstein-journals.orgnih.gov For isobenzofuran (B1246724) derivatives, FMO analysis shows that both HOMO and LUMO electron densities are often spread across the entire π-system of the molecule. nih.gov The nature and position of substituents on the isobenzofuranone ring can significantly alter the HOMO and LUMO energy levels and, consequently, the molecule's electronic properties and reactivity. nih.gov

Table 2: Illustrative Frontier Orbital Energies for Isobenzofuran-Related Structures

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Isobenzofuran (Parent)B3YLP/6-311+G(d,p)-5.99-0.955.04
1,3-DiphenylisobenzofuranB3YLP/6-311+G(d,p)-5.33-1.743.59
1,3-DimesitylisobenzofuranB3YLP/6-311+G(d,p)-5.55-1.474.08

Note: Data is illustrative for the isobenzofuran core and its derivatives, as reported in theoretical studies. beilstein-journals.orgnih.gov The exact values for 3-allylphthalide would require specific calculation.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net It is widely used in drug discovery to screen libraries of compounds against a specific protein target and to understand the molecular basis of ligand-protein interactions. nih.govnih.gov

Virtual screening involves computationally docking a large number of compounds into the binding site of a target protein to identify potential "hits" that are likely to bind. This process can help in identifying potential biological targets for a given compound. For the isobenzofuranone class of molecules, related compounds like DL-3-n-butylphthalide (NBP) have been subjected to computational studies to predict their protein targets. amegroups.orgnih.gov

Using approaches like the Similarity Ensemble Approach (SEA), potential targets for NBP were identified, which were then validated using molecular docking. amegroups.orgnih.gov Targets identified for isobenzofuranone-like structures include enzymes such as NAD(P)H quinone oxidoreductase (NQO1), indoleamine 2,3-dioxygenase (IDO), and tyrosinase. amegroups.orgnih.govnih.gov These studies demonstrate that the isobenzofuranone scaffold has the potential to interact with various biological receptors, and virtual screening serves as a powerful first step in elucidating these potential interactions for compounds like 3-allylphthalide. researchgate.net

A key output of molecular docking is the prediction of binding affinity, often expressed as a "docking score" or "binding free energy" in units of kcal/mol. amegroups.org A more negative score typically indicates a stronger and more stable predicted interaction between the ligand and the protein. amegroups.org

Studies on various (Z)-3-benzylideneisobenzofuran-1(3H)-ones, which share the core phthalide structure, have used molecular docking to predict their binding affinity against antioxidant and antiplatelet protein targets. nih.gov For example, when docked against an antioxidant target (PDB ID: 3MNG), active compounds showed docking scores ranging from 3.4 to 4.6, which were higher than the standard antioxidant, ascorbic acid (3.1764). nih.gov Similarly, against an antiplatelet target (PDB ID: 2OYE), active compounds exhibited docking scores greater than 5.1, surpassing the standard reference, aspirin (B1665792) (4.4803). nih.gov These findings suggest that the isobenzofuranone scaffold can form stable interactions within the binding sites of these proteins. The analysis of the docked poses reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

Table 3: Example of Predicted Binding Affinities for Isobenzofuranone Derivatives

Compound ClassProtein Target (PDB ID)Predicted Binding Affinity (Docking Score / Energy)
(Z)-3-benzylideneisobenzofuranonesAntioxidant Target (3MNG)3.4080 to 4.6899
(Z)-3-benzylideneisobenzofuranonesAntiplatelet Target (2OYE)5.1010 to 5.7131
DL-3-n-butylphthalide (NBP)NAD(P)H quinone oxidoreductase (1D4A)-7.2 kcal/mol
Isobenzofuranone derivativesTyrosinaseNot specified, but potent inhibition observed

Note: This table compiles data from studies on various isobenzofuranone derivatives to illustrate the application of binding affinity prediction. nih.govamegroups.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. rsc.org By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a ligand-protein complex, observe conformational changes, and understand the role of solvent molecules. rsc.orgnih.gov

For ligand-protein complexes identified through docking, MD simulations are performed to verify that the predicted binding pose is stable over a period of nanoseconds. mdpi.comrsc.org These simulations can confirm the persistence of key interactions (like hydrogen bonds) and reveal the flexibility of both the ligand and the protein's binding site. researchgate.netmdpi.com Studies on various heterocyclic compounds, including those with structures related to isobenzofuranones, have used MD simulations to confirm the stability of docked complexes and to calculate binding free energies more accurately using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). mdpi.comrsc.org Such analyses have shown that van der Waals forces are often the major contributors to the binding energy. mdpi.com MD simulations are therefore a crucial step in validating computational predictions of ligand-protein interactions and providing deeper insight into the dynamic nature of these complexes. researchgate.net

Conformational Dynamics Analysis

The conformational landscape of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- is primarily defined by the flexibility of the γ-lactone ring and the rotational freedom of the 3-(2-propenyl) substituent. Conformational analysis, a study of the energetics of these rotational isomers (conformers), is crucial for understanding its interactions and reactivity. libretexts.org

The isobenzofuranone core, a bicyclic system, is not perfectly planar. The five-membered γ-lactone ring adopts a puckered or 'envelope' conformation to relieve ring strain. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the most stable pucker of this ring system. nih.govresearchgate.net For the parent phthalide, the lowest energy conformation involves a slight puckering of the lactone ring.

The major source of conformational isomerism in the title compound arises from the rotation around the single bonds of the 3-(2-propenyl) group. The key dihedral angles determining the spatial arrangement of the allyl group relative to the lactone ring are:

τ1 (C2-C3-C1'-C2'): Rotation around the bond connecting the chiral center (C3) to the allyl group.

τ2 (C3-C1'-C2'-C3'): Rotation around the C-C single bond within the allyl group itself.

Computational studies on similar molecules containing allyl groups, such as allyl ethers and sulfides, have shown that multiple stable conformers exist within a small energy window, separated by rotational barriers. nih.govresearchgate.net For 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, different rotations can lead to conformers where the terminal vinyl group is oriented in various positions relative to the benzene (B151609) ring, resulting in distinct steric and electronic profiles. These conformers are typically referred to as gauche and anti arrangements. libretexts.orgbyjus.com

Molecular dynamics (MD) simulations can provide a dynamic picture of these conformational changes over time, revealing the probability of occupying different conformational states and the rates of interconversion between them. rsc.orgmdpi.com The relative energies of these conformers and the barriers to rotation can be quantified using quantum mechanical calculations. pku.edu.cn This analysis is fundamental for understanding how the molecule might fit into a biological receptor site or interact with other molecules.

Table 1: Theoretical Conformational Properties of Allyl-Substituted Scaffolds This table presents representative data from computational studies on molecules containing rotating allyl groups to illustrate the typical energy differences and rotational barriers involved. Data is generalized and not specific to 1(3H)-Isobenzofuranone, 3-(2-propenyl)- due to a lack of specific literature.

ParameterDescriptionTypical Calculated Value (kJ/mol)Computational Method
ΔE (gauche/anti) The energy difference between the gauche and anti conformers resulting from rotation around the C-C single bond.2 - 5DFT (B3LYP)
V3 Barrier The rotational energy barrier for the terminal methyl (or in this case, vinyl) group rotation.10 - 15DFT, Microwave Spectroscopy
Ring Pucker Barrier The energy barrier for the interconversion between envelope conformations of a five-membered ring.< 2Ab initio, DFT

Solvation Effects

The interaction of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- with its environment is critical to its behavior, and solvation effects play a major role. nih.gov Computational methods, particularly continuum solvation models, are used to predict how a solvent influences the structure, stability, and properties of a solute molecule. researchgate.netconflex.net

1(3H)-Isobenzofuranone, 3-(2-propenyl)- is an amphiphilic molecule, featuring a polar lactone group and a non-polar region comprising the benzene ring and the allyl substituent. This duality dictates its interaction with solvents of varying polarities.

In Polar Solvents (e.g., Water, Ethanol): The polar lactone group, with its carbonyl (C=O) and ether (-O-) functionalities, will be stabilized through dipole-dipole interactions and potentially hydrogen bonding with protic solvents. This stabilization can affect the conformational equilibrium, potentially favoring conformers where the polar group is more exposed to the solvent.

In Non-Polar Solvents (e.g., Hexane (B92381), Toluene): The non-polar benzene ring and the hydrocarbon allyl chain will be favorably solvated through weaker van der Waals forces.

The solvation free energy (ΔGsolv), which is the free energy change associated with transferring a molecule from the gas phase into a solvent, can be calculated computationally. conflex.netacs.org Methods like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are frequently used. researchgate.netnih.gov These calculations can reveal the extent to which the molecule is stabilized by a given solvent. Recent studies show that solvent polarity can influence molecular geometry, dipole moments, and other electronic properties. nih.gov For instance, the calculated dipole moment of the molecule is expected to increase in more polar solvents due to the solvent's reaction field polarizing the solute's electron density.

Table 2: Predicted Solvation Properties based on Theoretical Models This table illustrates the expected trends in solvation properties for an amphiphilic molecule like 1(3H)-Isobenzofuranone, 3-(2-propenyl)- based on general principles from computational solvation studies.

PropertyGas Phase (Predicted)Non-Polar Solvent (e.g., Toluene)Polar Aprotic Solvent (e.g., DMSO)Polar Protic Solvent (e.g., Water)
Solvation Free Energy (ΔGsolv) 0 kcal/mol (Reference)Low negative valueModerate negative valueHigh negative value
Calculated Dipole Moment Base valueSlight increaseModerate increaseSignificant increase
Favored Moiety Interaction N/ABenzene ring, allyl groupLactone groupLactone group

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is pivotal in modern drug design for predicting the activity of novel compounds and optimizing lead structures. nih.gov

Development of QSAR Models

The development of a robust QSAR model for a class of compounds like isobenzofuranone inhibitors involves several key steps. samipubco.comechemcom.com

Data Set Compilation: A dataset of isobenzofuranone derivatives with experimentally measured biological activity (e.g., IC50 values against a specific enzyme) is required. echemcom.com The activities are typically converted to a logarithmic scale (pIC50) to linearize the data distribution.

Molecular Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, or molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological (2D) Descriptors: Related to the 2D graph of the molecule, such as molecular weight, connectivity indices, and shape indices. nih.govresearchgate.net

Geometrical (3D) Descriptors: Dependent on the 3D conformation, such as molecular volume and surface area.

Electronic Descriptors: Related to the electron distribution, such as dipole moment, polarizability, and energies of frontier molecular orbitals (HOMO and LUMO). dergipark.org.tr

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP) and molar refractivity (MR). nih.gov

Feature Selection and Model Building: Since thousands of descriptors can be calculated, feature selection algorithms, such as genetic algorithms (GA), are used to identify the small subset of descriptors that best correlates with biological activity. samipubco.com This subset is then used to build a mathematical model using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning approaches like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). echemcom.com

Model Validation: The predictive power of the QSAR model is rigorously validated using techniques like leave-one-out cross-validation (Q²), Y-randomization, and prediction on an external test set of compounds not used in model training. samipubco.com

A QSAR study on aryl-substituted isobenzofuran-1(3H)-ones as inhibitors of a lymphocyte protein found that a model built with six descriptors selected by a genetic algorithm showed high predictive accuracy. samipubco.comechemcom.com

Table 3: Representative Molecular Descriptors Used in Isobenzofuranone QSAR Studies This table lists descriptor types that have been successfully used in QSAR models for isobenzofuranone derivatives, as reported in the literature. samipubco.comechemcom.com

Descriptor ClassExample Descriptor NameDescriptionPotential Influence of 3-(2-propenyl)- Group
Constitutional MW (Molecular Weight)The sum of the atomic weights of all atoms in the molecule.Increases MW compared to unsubstituted core.
Topological Petitjean Shape IndexA 2D descriptor that quantifies molecular shape.Alters the overall shape and branching.
3D-MoRSE Mor29u3D-Molecule Representation of Structures based on Electron diffraction. Encodes 3D structural information.Changes based on the spatial arrangement of the allyl group.
RDF RDF070mRadial Distribution Function descriptor, weighted by atomic masses. Describes interatomic distances.Introduces new interatomic distances.
GETAWAY HATS0vGeometry, Topology, and Atom-Weights Assembly. Encodes information on molecular geometry and atom distribution.Affects geometric and topological parameters.
WHIM G1uWeighted Holistic Invariant Molecular descriptor. Encodes information on molecular size, shape, and symmetry.Modifies the size, shape, and symmetry of the molecule.

Predictive Modeling for Analog Design

A validated QSAR model serves as a powerful predictive tool for the rational design of new, more potent analogs. mdpi.comresearchgate.net The process involves designing novel molecular structures in silico and using the QSAR model to forecast their biological activity before committing to chemical synthesis. mdpi.comnih.gov

For 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, a QSAR model developed for a relevant biological target could be used to guide its optimization. The steps are as follows:

Propose New Analogs: Design a virtual library of new analogs by modifying the 3-(2-propenyl)- substituent. For example, one could vary the length of the alkyl chain, introduce unsaturation or branching, or add functional groups.

Calculate Descriptors: For each newly designed virtual compound, calculate the values for the specific molecular descriptors that were identified as important in the validated QSAR model (e.g., the six descriptors from the GA-SVM model mentioned previously). samipubco.com

Predict Activity: Input the calculated descriptor values into the QSAR equation. The model will output a predicted activity value (e.g., pIC50) for each new analog.

Prioritize for Synthesis: Analogs that are predicted to have significantly higher activity than existing compounds can be prioritized for synthesis and experimental testing. This approach dramatically reduces the time and cost associated with traditional trial-and-error discovery by focusing resources on the most promising candidates. nih.gov

This predictive capability allows chemists to explore chemical space efficiently and develop a deeper understanding of the structure-activity relationship, ultimately leading to the design of more effective molecules. rsc.org

Ecological and Environmental Considerations of 1 3h Isobenzofuranone, 3 2 Propenyl

Environmental Distribution and Fate

There is no available information on the distribution, transport, or ultimate fate of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- in various environmental compartments.

Persistence and Biodegradation Pathways in Environmental Compartments (e.g., soil, water)

No studies were found that investigate the persistence or biodegradation of 1(3H)-Isobenzofuranone, 3-(2-propenyl)-. Data regarding its half-life in soil or water, and the microorganisms or metabolic pathways involved in its degradation, are not available.

Transformation Products and Environmental Metabolites

There is no information detailing the potential transformation products or environmental metabolites that may result from the biotic or abiotic degradation of 1(3H)-Isobenzofuranone, 3-(2-propenyl)-.

Role in Plant-Environment Interactions (e.g., allelopathy, plant defense)

While plants are known to produce a vast array of secondary metabolites for defense and communication, there is no specific research identifying 1(3H)-Isobenzofuranone, 3-(2-propenyl)- as a phytoalexin, phytoanticipin, or allelochemical involved in plant defense or allelopathic interactions. nih.gov

Future Directions and Emerging Research Avenues for 1 3h Isobenzofuranone, 3 2 Propenyl

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies

To achieve a comprehensive understanding of the biological effects of 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, the integration of omics technologies is paramount. These high-throughput approaches can provide a holistic view of the molecular changes induced by the compound within a biological system. nih.govnih.gov

Genomics and Transcriptomics: Future genomic and transcriptomic studies will be instrumental in identifying the genes and signaling pathways that are modulated by 1(3H)-Isobenzofuranone, 3-(2-propenyl)-. By analyzing changes in gene expression in response to the compound, researchers can pinpoint potential molecular targets and downstream effector pathways.

Proteomics: Proteomic analyses will complement genomic data by providing insights into the functional consequences of altered gene expression. Techniques such as mass spectrometry-based proteomics can identify and quantify changes in the abundance of proteins and their post-translational modifications, offering a more direct measure of the compound's impact on cellular function. A potential application of proteomics could be the development of chemical probes derived from 1(3H)-Isobenzofuranone, 3-(2-propenyl)- to identify its protein binding partners within a cell lysate. nih.gov

Metabolomics: Metabolomic profiling will be crucial for understanding how 1(3H)-Isobenzofuranone, 3-(2-propenyl)- affects cellular metabolism. By measuring the dynamic changes in small-molecule metabolites, researchers can uncover alterations in metabolic pathways, which may be central to the compound's mechanism of action. nih.gov Untargeted metabolomics, in particular, offers an unbiased approach to discover novel metabolic effects.

An integrated multi-omics approach, combining data from genomics, proteomics, and metabolomics, will be essential for constructing comprehensive models of the compound's biological activity. nih.gov

Omics Technology Potential Application in 1(3H)-Isobenzofuranone, 3-(2-propenyl)- Research Illustrative Data Output
Genomics/TranscriptomicsIdentification of genes and pathways modulated by the compound.A list of differentially expressed genes in treated vs. untreated cells.
ProteomicsIdentification of protein targets and post-translational modifications.Quantitative data on protein abundance changes and phosphorylation events.
MetabolomicsCharacterization of metabolic shifts induced by the compound.Profiles of altered endogenous metabolites, such as lipids or amino acids.

Development of Advanced Delivery Systems (Focus on chemical formulation, not clinical application)

The physicochemical properties of 1(3H)-Isobenzofuranone, 3-(2-propenyl)-, such as its lipophilicity, may present challenges for its use in aqueous research settings. The development of advanced delivery systems is therefore a critical area of future research to enhance its solubility, stability, and bioavailability in in vitro and preclinical models.

Research in this area will likely focus on various formulation strategies, including:

Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles could encapsulate the compound, potentially improving its dispersion in aqueous media and facilitating its interaction with cells in culture.

Polymeric Nanoparticles: Biodegradable polymers, such as polyhydroxyalkanoates, could be used to create nanoparticle formulations for the controlled release of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- over time in experimental systems. nih.gov

Nanoemulsions: The formulation of the compound into nanoemulsions could enhance its solubility and stability for research applications.

The goal of these chemical formulation studies is to develop standardized and reproducible preparations of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- that can be used across different experimental platforms, ensuring consistency and comparability of research findings.

Exploration of Novel Preclinical Models (e.g., organoids, microfluidic systems)

To better recapitulate the complexity of biological systems, future research on 1(3H)-Isobenzofuranone, 3-(2-propenyl)- should move beyond traditional two-dimensional cell cultures and embrace more sophisticated preclinical models.

Organoids: Three-dimensional organoid models, derived from stem cells, offer a more physiologically relevant context for studying the effects of this compound. youtube.comnih.gov Organoids mimic the architecture and function of native organs, providing a superior platform for investigating the compound's activity in a tissue-like environment. nih.gov For instance, liver organoids could be used to study its metabolism, while intestinal organoids could be employed to investigate its effects on epithelial barrier function. nih.gov The use of patient-derived organoids could also open avenues for personalized research in the future. bohrium.com

Microfluidic Systems: Microfluidic platforms, or "lab-on-a-chip" devices, allow for the precise control of the cellular microenvironment and the high-throughput analysis of cellular responses. nih.govnih.gov These systems can be used to study a range of cellular behaviors, such as cell migration and chemotaxis, in response to gradients of 1(3H)-Isobenzofuranone, 3-(2-propenyl)-. nih.gov Furthermore, microfluidic devices can be integrated with other technologies, such as microscopy and mass spectrometry, for real-time monitoring and analysis. For compounds of plant origin, microfluidic systems designed for plant cell studies could also offer novel research avenues. rsc.org

Preclinical Model Potential Application in 1(3H)-Isobenzofuranone, 3-(2-propenyl)- Research Key Advantages
OrganoidsStudying the compound's effects in a 3D, tissue-like context.Physiologically relevant, mimics organ architecture and function. youtube.comnih.gov
Microfluidic SystemsHigh-throughput screening and analysis of cellular responses.Precise control of microenvironment, requires small sample volumes. nih.gov

Collaborative and Interdisciplinary Research Needs in Phthalide (B148349) Chemistry

The advancement of our understanding of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- and other phthalides will be significantly enhanced through collaborative and interdisciplinary research. The complexity of modern scientific questions necessitates the integration of expertise from various fields.

Future research on this compound will require the combined efforts of:

Natural Product Chemists: To isolate and characterize 1(3H)-Isobenzofuranone, 3-(2-propenyl)- and related compounds from natural sources, as many phthalic acid esters are found in plants and microorganisms. nih.gov

Synthetic Organic Chemists: To develop efficient synthetic routes to 1(3H)-Isobenzofuranone, 3-(2-propenyl)- and its analogues, enabling the synthesis of chemical probes and structure-activity relationship studies.

Computational Chemists and Molecular Modelers: To perform in silico studies that can predict the compound's binding partners and guide experimental design.

Biologists and Biochemists: To design and execute the in vitro and preclinical studies needed to elucidate the compound's biological functions.

Engineers and Material Scientists: To develop the novel delivery systems and microfluidic platforms required for advanced research.

Such interdisciplinary collaborations will be crucial for unlocking the full scientific potential of 1(3H)-Isobenzofuranone, 3-(2-propenyl)- and for paving the way for new discoveries in the broader field of phthalide chemistry.

Q & A

Q. What are the optimal synthetic routes for 3-(2-propenyl)-1(3H)-isobenzofuranone, and how can reaction conditions be standardized?

The compound can be synthesized via solvent-free condensation reactions between phthalaldehyde and allyl-substituted ketones. Evidence from structurally similar compounds (e.g., 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuranone) suggests that solvent-free methods reduce byproduct formation and improve yield . Reaction parameters such as temperature (80–120°C) and catalyst selection (e.g., acid/base-free conditions) should be systematically optimized using design-of-experiment (DoE) approaches. Post-synthesis purification via recrystallization in ethanol or hexane is recommended .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation?

  • Mass Spectrometry (MS): Electron ionization (EI-MS) at 70 eV provides characteristic fragmentation patterns (e.g., m/z 178 for molecular ion [M⁺]) .
  • Nuclear Magnetic Resonance (NMR): ¹H NMR reveals allyl proton resonances (δ 5.1–5.8 ppm for CH₂=CH–) and lactone carbonyl signals (δ 170–175 ppm in ¹³C NMR) .
  • Infrared (IR): Strong absorption bands at ~1760 cm⁻¹ (C=O stretch) and ~1640 cm⁻¹ (C=C stretch) confirm lactone and allyl groups .

Q. How can researchers validate purity and stability under storage conditions?

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Stability studies should monitor degradation under varying temperatures (4°C, 25°C, 40°C) and humidity (0–75% RH) over 6–12 months. Accelerated stability testing (40°C/75% RH for 3 months) can predict shelf life .

Advanced Research Questions

Q. How do intermolecular interactions in crystalline 3-(2-propenyl)-1(3H)-isobenzofuranone influence its solid-state properties?

Single-crystal X-ray diffraction (SC-XRD) reveals packing motifs dominated by C–H···O hydrogen bonds and π–π stacking. Hirshfeld surface analysis quantifies interaction contributions (e.g., 60% H···H, 25% H···O contacts). Energy framework calculations (using CrystalExplorer) visualize stabilizing vs. destabilizing interactions, aiding in predicting solubility and melting points .

Q. What computational methods resolve discrepancies between experimental and predicted spectral data?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates optimized geometries and vibrational frequencies. Discrepancies in IR or NMR shifts (e.g., allyl group torsional angles) may arise from solvent effects or crystal packing, requiring implicit solvent models (PCM) or periodic boundary conditions (for solids) .

Q. How can researchers investigate the neuroprotective mechanisms of 3-(2-propenyl)-isobenzofuranone derivatives?

  • In vitro assays: Measure ROS scavenging (DCFH-DA fluorescence) and lipid peroxidation (MDA-TBA assay) in neuronal cell lines (e.g., PC12 cells) under oxidative stress (H₂O₂ or Fe²⁺/ascorbate).
  • Dose-response studies: Compare EC₅₀ values with analogs (e.g., 3-butyl-6-fluoro derivatives) to establish structure-activity relationships (SAR) .

Methodological Recommendations

  • Contradiction Analysis: Use SC-XRD and DFT to resolve spectral vs. crystallographic data mismatches .
  • Biological Assays: Include positive controls (e.g., Trolox for antioxidant activity) to validate neuroprotection models .

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1(3H)-Isobenzofuranone, 3-(2-propenyl)-
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Reactant of Route 2
1(3H)-Isobenzofuranone, 3-(2-propenyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.